Ethyl N-(Allylcarbamoyl)carbamate

Description

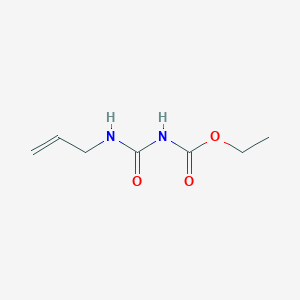

Ethyl N-(Allylcarbamoyl)carbamate is a carbamate derivative featuring an allylcarbamoyl substituent. Carbamates are characterized by the functional group –O–CO–N<, and their biological and chemical properties are heavily influenced by substituents. Allyl-containing carbamates, such as Allyl (2-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)ethyl)carbamate (), are often synthesized via reactions involving allyl alcohols or isocyanates, with NMR and mass spectrometry used for structural confirmation .

Properties

Molecular Formula |

C7H12N2O3 |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

ethyl N-(prop-2-enylcarbamoyl)carbamate |

InChI |

InChI=1S/C7H12N2O3/c1-3-5-8-6(10)9-7(11)12-4-2/h3H,1,4-5H2,2H3,(H2,8,9,10,11) |

InChI Key |

QYNVEDGWEASVKD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC(=O)NCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(2-propenylamino)carbonyl]-, ethyl ester typically involves the reaction of ethyl chloroformate with 2-propenylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(2-propenylamino)carbonyl]-, ethyl ester undergoes various chemical reactions including:

Oxidation: It can be oxidized to form corresponding carbamates.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates .

Scientific Research Applications

Carbamic acid, [(2-propenylamino)carbonyl]-, ethyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of carbamic acid, [(2-propenylamino)carbonyl]-, ethyl ester involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The pathways involved include binding to active sites of enzymes and altering their activity, which can lead to various biological effects .

Comparison with Similar Compounds

Ethyl Carbamate (EC)

Structure : CH₃CH₂–O–CO–NH₂

Key Differences :

- Carcinogenicity: Ethyl carbamate is a known carcinogen, inducing hepatic carcinomas and neurofibrosarcomas in rodents. However, its potency is significantly lower than vinyl carbamate (10–50× less active) .

- Metabolism : EC requires metabolic activation (e.g., cytochrome P-450 enzymes) to form reactive intermediates, whereas vinyl carbamate exhibits direct mutagenicity .

- Applications : EC is a contaminant in fermented foods and beverages, with regulatory limits (e.g., 150 µg/L in Canada) due to health risks .

Vinyl Carbamate

Structure : CH₂=CH–O–CO–NH₂

Key Differences :

- Potency: Vinyl carbamate is 10–50× more carcinogenic than EC, inducing lung adenomas and skin tumors at lower doses .

- Mutagenicity : Unlike EC, vinyl carbamate is directly mutagenic in Salmonella typhimurium assays when metabolized by liver enzymes .

- Synthesis : Produced via dehydrogenation of EC or direct synthesis from vinyl precursors, highlighting structural reactivity differences .

Ethyl N-Methylcarbamate

Structure : CH₃CH₂–O–CO–NH–CH₃

Key Differences :

- Synthesis: Prepared from methylcarbamyl chloride and ethanol, differing from allyl-carbamate routes that require allyl alcohol or palladium catalysts .

Allyl Carbamates (General Class)

Structure : R–O–CO–NH–(CH₂–CH=CH₂)

Key Differences :

- Synthesis Challenges : Conventional methods involve allyl alcohols and isocyanates, but structural complexity (e.g., tri-/tetra-substituted double bonds) limits accessibility. Palladium catalysts or strong bases risk unwanted cyclization .

- Applications: Used in pharmaceuticals and agrochemicals for their reactivity. For example, Allyl (2-(4-acetyl-2-methoxy-5-nitrophenoxy)ethyl)carbamate is a precursor in granulocyte colony-stimulating factor synthesis .

Data Tables

Table 1: Carcinogenic Potency of Selected Carbamates

| Compound | Relative Carcinogenic Activity (vs. EC) | Key Tumor Types Induced | Mutagenicity (S. typhimurium) |

|---|---|---|---|

| Ethyl Carbamate (EC) | 1× (Baseline) | Liver, lung, neurofibrosarcoma | No (requires metabolism) |

| Vinyl Carbamate | 10–50× | Lung, skin, liver | Yes (direct) |

| Ethyl N-Methylcarbamate | <1× | Not significant | No |

| Allyl Carbamates* | Not studied | N/A | Unknown |

*Data specific to Ethyl N-(Allylcarbamoyl)carbamate is lacking; inferences based on structural analogs.

Research Findings and Implications

- However, allyl derivatives often exhibit higher reactivity, necessitating further toxicological studies .

- Analytical Challenges : Detection methods for carbamates (e.g., GC-MS, LC-MS) are well-established for EC , but allyl carbamates may require specialized protocols due to structural complexity.

- Regulatory Gaps : While EC is regulated in beverages, allyl carbamates lack established safety thresholds, underscoring the need for risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.